molecular formula C22H25N3O6 B2840681 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 954589-32-3

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2840681
CAS No.: 954589-32-3
M. Wt: 427.457
InChI Key: JNLRYBGKSURMTM-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C22H25N3O6 and its molecular weight is 427.457. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea and similar compounds have demonstrated significant antioxidant activities. For instance, a study on a coumarin derivative of this compound showed high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, a noteworthy finding in the context of potential therapeutic applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Role in Binge Eating and Feeding Behaviors

Compounds related to this compound have been studied in the context of compulsive food consumption and eating disorders. One study evaluated the effects of similar compounds on binge eating in female rats, indicating a potential role in modulating feeding behaviors and suggesting avenues for treatment of eating disorders (Piccoli et al., 2012).

Synthesis and Structural Studies

Studies have also focused on the synthesis and structural characterization of related urea derivatives. For instance, research on N-benzyl ureas and their stereospecific rearrangement highlighted the potential for creating new stereogenic centers, relevant in medicinal chemistry (Clayden, Dufour, Grainger, & Helliwell, 2007). Similarly, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides represented another class of cyclic dipeptidyl ureas, offering insights into novel synthetic pathways and molecular structures (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Electrophysiological Studies

The use of this compound in electrophysiological studies has been demonstrated. Research in this area has focused on conducting polymers derived from pyrrole-based monomers, offering potential applications in electronics and materials science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Crystallography and Molecular Interactions

Crystal structure studies of related compounds, such as chlorfluazuron (a benzoylphenylurea insecticide), have provided insights into the molecular interactions and potential applications of these compounds in various fields, including agriculture (Cho, Kim, Lee, & Kim, 2015).

Anti-HIV Activity

Another significant area of research is the exploration of urea derivatives for their anti-HIV activities. Studies have focused on the design, synthesis, and evaluation of these compounds as potential treatments for HIV (Sakakibara et al., 2015).

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-28-17-5-3-14(7-19(17)29-2)10-23-22(27)24-11-15-8-21(26)25(12-15)16-4-6-18-20(9-16)31-13-30-18/h3-7,9,15H,8,10-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLRYBGKSURMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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